molecular formula C22H20ClN5O2S B2982797 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-mesitylacetamide CAS No. 946318-07-6

2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-mesitylacetamide

Cat. No.: B2982797
CAS No.: 946318-07-6
M. Wt: 453.95
InChI Key: KNXPWQRYMSWRNG-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidin-4-one derivative featuring a 4-chlorophenyl group at position 1, a thioacetamide moiety at position 6, and an N-mesityl (2,4,6-trimethylphenyl) substituent. Its molecular formula is C₂₂H₂₀ClN₅O₂S (calculated molecular weight: 453.94 g/mol). The mesityl group confers steric bulk and lipophilicity, distinguishing it from analogs with smaller N-substituents. The compound’s synthesis likely follows methods analogous to those described for related pyrazolo[3,4-d]pyrimidinones, such as thioether formation via nucleophilic substitution of a pyrimidinone-thiol intermediate with a mesityl-substituted acetamide chloride .

Properties

IUPAC Name

2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2S/c1-12-8-13(2)19(14(3)9-12)25-18(29)11-31-22-26-20-17(21(30)27-22)10-24-28(20)16-6-4-15(23)5-7-16/h4-10H,11H2,1-3H3,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXPWQRYMSWRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-mesitylacetamide is a novel derivative of pyrazolo[3,4-d]pyrimidine, which has gained attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity based on various studies and research findings.

  • Molecular Formula: C21H18ClN5O2S
  • Molecular Weight: 439.92 g/mol
  • Purity: Typically 95% .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets involved in cancer cell proliferation and inflammation. The pyrazolo[3,4-d]pyrimidine scaffold is known for its role as a kinase inhibitor, which plays a crucial role in cell signaling pathways.

Anticancer Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties. For instance:

  • A derivative with a similar scaffold showed broad-spectrum anticancer activity against nine cancer subpanels with selectivity ratios ranging from 0.7 to 39 at the GI50 level .
  • Specific IC50 values for related compounds indicate potent growth inhibition in various cancer cell lines, such as HeLa (IC50 = 7.01 µM), NCI-H460 (IC50 = 8.55 µM), and MCF-7 (IC50 = 14.31 µM) .

Mechanistic Studies

Mechanistic evaluations have revealed that these compounds can induce apoptosis and arrest the cell cycle at specific phases:

  • Apoptosis Induction: Compounds have been shown to significantly increase early and late apoptosis in leukemia cells .
  • Cell Cycle Arrest: Studies indicate that certain derivatives can cause cell cycle arrest at the S phase or G2/M phase, highlighting their potential as chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is influenced by their structural features:

CompoundStructureActivityIC50 Value
Compound 1cPyrazolo[3,4-d]pyrimidineAnticancer0.0034 µM
Compound XSimilar scaffoldApoptosis inductionVaries by cell line
Compound YModified pyrazoleCell cycle arrestVaries by cell line

Study on Antitumor Activity

In a comprehensive study involving multiple cancer cell lines, a derivative similar to This compound was tested against the NCI's 60 cancer cell lines:

  • The compound exhibited significant cytotoxicity against leukemia and solid tumors with promising selectivity towards specific cancer types .

Study on Inflammation

Another study focused on the anti-inflammatory properties of pyrazole derivatives indicated that they could inhibit key inflammatory mediators, providing further evidence of their therapeutic potential beyond oncology .

Comparison with Similar Compounds

Substituent Analysis

Key structural variations among analogs include:

N-Substituent on Acetamide: N-Methyl (CAS 1005307-17-4): Simpler alkyl group, lower molecular weight (349.8 g/mol), and increased solubility compared to mesityl . N-Morpholinophenyl: Present in compounds like 118d (MW: 662.63 g/mol), this group improves solubility via polar morpholine oxygen .

Chlorophenyl Position :

  • 4-Chlorophenyl (target compound) vs. 3-Chlorophenyl (e.g., HS38 in ): Para-substitution may enhance π-stacking interactions in biological targets compared to meta-substitution, which alters electronic effects .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Melting Point (°C)
Target Compound C₂₂H₂₀ClN₅O₂S 453.94 N-Mesityl Not reported
N-Methyl Analog C₁₄H₁₂ClN₅O₂S 349.80 N-Methyl Not reported
HS38 C₁₃H₁₁ClN₆O₂S 358.79 N-Propanamide, 3-Chlorophenyl Not reported
118d C₃₃H₃₃Cl₂N₇O₂S 662.63 N-Morpholinophenyl, 3-Chlorophenethyl 128–132

Q & A

Basic: What are the optimal synthetic routes for this compound?

Methodological Answer:
The synthesis involves multi-step protocols, often starting with pyrazolo[3,4-d]pyrimidinone scaffolds. Key steps include:

  • Step 1: Condensation of 6-amino-1,3-dimethyluracil with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) to form Schiff bases .
  • Step 2: Reaction with 2-mercaptoacetic acid or thiol-containing reagents to introduce the thioether linkage .
  • Step 3: Acetamide functionalization via nucleophilic substitution using N-mesityl α-chloroacetamide derivatives under reflux conditions in ethanol or DMF .

Critical Parameters:

  • Reaction time and temperature (e.g., reflux in ethanol for 6–12 hours).
  • Catalytic use of acids (e.g., H₂SO₄) to enhance cyclization efficiency .

Basic: How to characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray Crystallography: Resolve regiochemical ambiguities (e.g., thioether vs. oxo positioning) by analyzing bond lengths and angles. For example, C–S bond lengths typically range from 1.75–1.82 Å .
  • NMR Spectroscopy:
    • ¹H-NMR: Confirm mesityl substitution via singlet peaks for methyl groups (δ 2.2–2.4 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
    • ¹³C-NMR: Identify carbonyl (C=O) signals at δ 165–175 ppm and pyrimidine carbons at δ 150–160 ppm .
  • IR Spectroscopy: Detect C=S (1090–1120 cm⁻¹) and C=O (1640–1680 cm⁻¹) stretches .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization: Control variables such as solvent (DMSO concentration ≤1%), pH, and incubation time to minimize false positives/negatives .
  • Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., 4-chlorophenyl vs. methoxyphenyl) on target binding using docking studies .
  • Metabolite Screening: Use LC-MS to identify degradation products that may interfere with activity measurements .

Advanced: What strategies improve regioselectivity during pyrazolo[3,4-d]pyrimidinone core synthesis?

Methodological Answer:

  • Electronic Effects: Electron-withdrawing groups (e.g., -Cl) at the 4-position of the phenyl ring direct cyclization to the pyrimidinone N-1 position .
  • Steric Control: Bulky substituents (e.g., mesityl) favor thioether formation at the C-6 position over C-2 .
  • Catalytic Optimization: Use Pd-catalyzed reductive cyclization with formic acid derivatives to suppress side reactions .

Advanced: How to address poor solubility in biological assays?

Methodological Answer:

  • Derivatization: Introduce polar groups (e.g., -OH, -NH₂) via post-synthetic modifications while retaining core activity .
  • Co-solvent Systems: Use PEG-400 or cyclodextrin-based solutions to enhance aqueous solubility without destabilizing the compound .
  • Prodrug Design: Synthesize phosphate or acetate prodrugs that hydrolyze in physiological conditions .

Advanced: What computational methods predict binding modes with kinase targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues for hydrogen bonding: Lys721 and Thr830 .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the pyrazolo-pyrimidinone core in the active site .
  • Free Energy Calculations: Apply MM-PBSA to quantify binding affinities and guide SAR optimization .

Advanced: How to validate synthetic intermediates with conflicting spectral data?

Methodological Answer:

  • 2D-NMR: Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing pyrimidinone C-4 vs. acetamide C=O) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formulas with <5 ppm error .
  • X-ray Powder Diffraction (XRPD): Compare experimental patterns with simulated data from single-crystal structures to identify polymorphic impurities .

Advanced: What catalytic systems improve yield in large-scale synthesis?

Methodological Answer:

  • Heterogeneous Catalysis: Use Pd/C or Ni nanoparticles for reductive amination steps (yield improvement: 15–20%) .
  • Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 12 hours to 30 minutes) for cyclization steps .
  • Flow Chemistry: Optimize residence time and temperature gradients for continuous thioether formation .

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